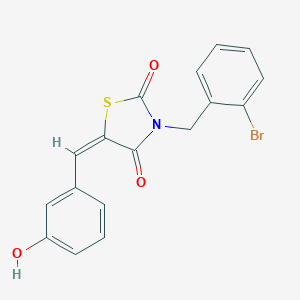
(5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-dione derivatives. It has been investigated for its potential use in various scientific research applications, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of (5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that (5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to have antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione is its potential as an anti-inflammatory and analgesic agent. This makes it a promising candidate for the development of new drugs for the treatment of inflammatory conditions and pain. However, there are also some limitations to its use in lab experiments. For example, it may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of (5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory conditions and pain. Another potential direction is the investigation of its antifungal and antibacterial activity for the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other scientific research applications.
Métodos De Síntesis
The synthesis of (5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione involves the reaction of 2-methylbenzaldehyde and 4-methylbenzylamine in the presence of a catalytic amount of acetic acid. The resulting product is then treated with phthalic anhydride in the presence of acetic anhydride and a catalytic amount of sulfuric acid to yield the final compound.
Aplicaciones Científicas De Investigación
(5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where it has been investigated for its potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential use as an antifungal and antibacterial agent.
Propiedades
Nombre del producto |
(5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C19H18N2O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(5E)-3-[(4-methylphenyl)methyl]-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-9-15(10-8-13)12-21-18(22)17(20-19(21)23)11-16-6-4-3-5-14(16)2/h3-11H,12H2,1-2H3,(H,20,23)/b17-11+ |
Clave InChI |
GRPJISCTJRVTCH-GZTJUZNOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=CC=C3C)/NC2=O |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3C)NC2=O |
SMILES canónico |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3C)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305777.png)
![N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305778.png)
![N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305781.png)
![N-(3,4-dimethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305783.png)

![Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305790.png)
![Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305791.png)
![Isopropyl {5-[4-(acetylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305793.png)
![3-(2-Chlorobenzyl)-5-[(6-methyl-2-pyridinyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305794.png)
![2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305796.png)


![N-(3-chlorophenyl)-2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305802.png)
![N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305803.png)